Methyl spiro[2.3]hexane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl spiro[23]hexane-4-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[2.3]hexane-4-carboxylate typically involves the cycloaddition of methylenecyclopropanes (MCPs) with various reagents. One notable method includes the use of a polypyridyl iridium (III) catalyst under visible-light-induced conditions to promote the intramolecular [2 + 2] cycloaddition, resulting in the formation of the spirocyclic framework . This method is advantageous due to its mild reaction conditions and good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[2.3]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl spiro[2.3]hexane-4-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological activity.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which methyl spiro[2.3]hexane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spirocyclic structure and have been studied for their biological activities.
Aminospiro[2.3]hexane-1,5-dicarboxylic acid: This compound is a conformationally rigid analogue of glutamic acid and lysine, used in medicinal chemistry.
Uniqueness
Methyl spiro[23]hexane-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl spiro[2.3]hexane-6-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-10-7(9)6-2-3-8(6)4-5-8/h6H,2-5H2,1H3 |
InChI Key |
MVAFJBRLDZTGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC12CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.